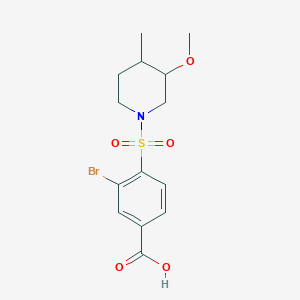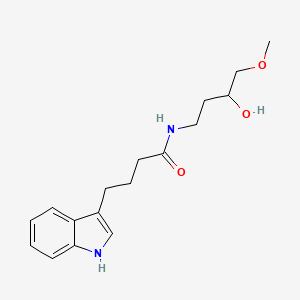![molecular formula C15H21NO6S B7049825 2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7049825.png)
2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a phenoxy group, a sulfamoyl group, and an oxan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenoxy group, the introduction of the sulfamoyl group, and the attachment of the oxan-3-ylmethyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid can be compared with other similar compounds, such as:
Phenoxyacetic acids: These compounds share the phenoxyacetic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfamoyl derivatives: These compounds contain the sulfamoyl group and are studied for their potential biological activity and therapeutic applications.
Oxan-3-ylmethyl derivatives:
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-16(9-12-3-2-8-21-10-12)23(19,20)14-6-4-13(5-7-14)22-11-15(17)18/h4-7,12H,2-3,8-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBZXTAXUMEVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7049742.png)
![2-[1-[3-(Trifluoromethyl)cyclohexanecarbonyl]piperidin-2-yl]acetic acid](/img/structure/B7049749.png)
![N-methyl-1-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7049768.png)
![3-[[4-(4-Methylpyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B7049771.png)
![3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid](/img/structure/B7049781.png)
![4-[[(3-Cyanophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7049785.png)

![4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7049795.png)

![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049804.png)
![N,N-dimethyl-2-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7049807.png)
![1-[3-(Difluoromethoxy)benzoyl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B7049809.png)
![2-Chloro-5-[3-(4-ethylphenyl)propanoylamino]benzoic acid](/img/structure/B7049818.png)
![2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B7049823.png)
